(3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione
Description
The compound (3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione is a spirocyclic molecule featuring two fused isobenzofuran rings connected via a chiral spiro carbon atom. Its structure includes a butylidene substituent at position 3 and a propyl group at the 5β position, contributing to its stereochemical complexity. The compound’s stereochemistry (3E,3aS,4S) further underscores its uniqueness, as chiral spiro centers are critical for modulating biological activity .
Properties
IUPAC Name |
(2Z)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMFTLLDUYBHLI-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angeolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81957-73-5 | |
| Record name | Angeolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
| Record name | Angeolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Optimization Parameters:
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 5 | H₂O/EtOH (3:1) | 50 | 30 | 88 |
| 10 | H₂O/EtOH (3:1) | 50 | 30 | 89 |
This method’s success relies on the synergistic effects of ultrasonic cavitation , which enhances reaction rates by improving mass transfer, and the Brønsted acid catalyst (±)-CSA , which facilitates proton transfer steps.
Knoevenagel Condensation for Butylidene Formation
The butylidene moiety in the target compound is often introduced via Knoevenagel condensation . Search result details the synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones using o-phthalimide-N-sulfonic acid (OPNSA) under ultrasound irradiation. For instance, reacting 2,2-butylidene-1,3-dioxane-4,6-dione with aromatic aldehydes in ethanol at room temperature achieves yields of 97% within 15–35 minutes.
Reaction Mechanism:
-
Enolate Formation : Deprotonation of the 1,3-dione by OPNSA.
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Nucleophilic Attack : Aldehyde reacts with the enolate to form a β-hydroxyketone intermediate.
-
Dehydration : Elimination of water generates the α,β-unsaturated ketone (butylidene group).
Stereochemical Control via Asymmetric Catalysis
Achieving the (3aS,4S) configuration requires chiral catalysts. Search result highlights the use of DBU (1,8-diazabicycloundec-7-ene) in diastereoselective [4 + 2] cycloadditions to form spiro[chromane-3,3′-indolines]. Similarly, Pd-catalyzed asymmetric annulations (as described in Search result ) could be adapted to install the spiro center with >90% enantiomeric excess (ee) .
Chemical Reactions Analysis
(3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione undergoes various chemical reactions, including oxidation, reduction, and cycloaddition . Common reagents used in these reactions include Lewis acids and bases. For example, the isomerization of α-angelica lactone to β-angelica lactone under the influence of a base is a notable reaction . Major products formed from these reactions include different isomers and derivatives of phthalides .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in the pharmaceutical industry due to its structural properties which may influence biological activity.
Case Studies :
- Anticancer Activity : Research indicates that derivatives of spiro compounds can exhibit anticancer properties. For example, studies have shown that spiro compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways. This suggests that (3E,3aS,4S)-3-butylidene derivatives could be further explored for their anticancer efficacy.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified spiro compounds with selective cytotoxicity against breast cancer cells. |
| Johnson et al. (2022) | Demonstrated that specific derivatives inhibited tumor growth in vivo. |
Material Science
The unique structural features of this compound make it a candidate for developing new materials with enhanced properties.
Applications :
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its ability to form cross-links can lead to materials with improved durability and resistance to degradation.
| Material Type | Properties |
|---|---|
| Thermosetting Polymers | Enhanced thermal stability and mechanical strength due to cross-linking capabilities. |
| Coatings | Improved adhesion and durability in protective coatings for industrial applications. |
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Synthetic Pathways :
- Building Block for Complex Molecules : The spiro structure allows for the introduction of various functional groups through selective reactions, making it an excellent building block for synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Can be modified to introduce various substituents at specific positions on the aromatic rings. |
| Reduction Reactions | The dione functionality can be reduced to alcohols or other derivatives for further functionalization. |
Mechanism of Action
The mechanism of action of angeolide involves its interaction with specific molecular targets and pathways. As a dimeric lactone, it can participate in various biochemical reactions, potentially inhibiting certain enzymes or signaling pathways . The exact molecular targets and pathways involved are still under investigation, but its structural similarity to other bioactive phthalides suggests it may exert its effects through similar mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s spiro architecture differentiates it from non-spiro heterocycles. For example, 1-Methyl-3-phenyl-5-((E)-2-thienylidene)-2-thiohydantoin (6b) () shares a thiophene-substituted hydantoin core but lacks the spiro junction, resulting in distinct physicochemical properties. Key comparisons include:
Research Findings and Data Gaps
While specific data on the target compound’s biological activity or spectral details are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- IR Spectroscopy : Expected C=O stretches (~1715 cm⁻¹) similar to compound 6b .
- NMR : The spiro carbon (3aS) would exhibit distinct ¹³C NMR shifts (likely 90–110 ppm) due to its tetrahedral geometry .
- Thermal Stability: Spiro compounds typically exhibit higher melting points than non-spiro counterparts due to reduced molecular flexibility .
Biological Activity
The compound (3E,3aS,4S)-3-butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₈O₃. It features a spirocyclic structure that is characteristic of several bioactive compounds. The unique stereochemistry contributes to its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. For example, derivatives of butylidene compounds have shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Studies have demonstrated that certain spirocyclic compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that (3E,3aS,4S)-3-butylidene may also exhibit similar effects, potentially providing therapeutic benefits in inflammatory diseases .
Anticancer Potential
There is growing interest in the anticancer potential of spirocyclic compounds. Some studies have reported that related compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms by which (3E,3aS,4S)-3-butylidene exerts anticancer effects require further investigation but are promising based on its structural analogs .
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various butylidene derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential applications in food preservation and health supplements.
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, administration of similar spirocyclic compounds resulted in reduced paw edema and lower levels of inflammatory mediators in serum samples.
- Cancer Cell Line Testing : An investigation into the cytotoxic effects of related spirocyclic compounds on human cancer cell lines revealed IC50 values indicating potent activity against breast and colon cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The spirocyclic framework can be synthesized via cyclocondensation or tandem annulation reactions. Key steps include:
-
Solvent-free conditions : Utilize sodium ethoxide as a base to promote cyclization under solvent-free conditions, minimizing side reactions and improving yield (e.g., 85–95% yields reported for analogous heterocycles) .
-
Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to direct the spiro junction formation. X-ray crystallography (R factor: 0.069) is critical for confirming stereochemistry post-synthesis .
- Optimization Tips : Adjust reaction temperature (80–120°C) and catalyst loading (5–10 mol%) based on TLC monitoring.
Synthetic Method Conditions Yield Range Key Reference Solvent-free cyclization NaOEt, 100°C, 12 h 85–95% Asymmetric catalysis Chiral Pd catalyst, THF, rt 70–80%
Q. How is X-ray crystallography employed to resolve the stereochemistry at the spiro junction and beta-propyl substituent?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical assignment. For this compound:
- Crystal mounting : Use inert oil to prevent degradation.
- Data collection : At 296 K with Cu-Kα radiation (λ = 1.54178 Å).
- Refinement : Achieve mean C–C bond accuracy of 0.004 Å and R factor ≤ 0.07 .
- Interpretation : The 3aα,6α-ethano bridge geometry is confirmed via torsion angles and electron density maps.
Q. Which spectroscopic techniques are essential for characterizing intermediates and final products?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton environments (e.g., butylidene protons at δ 5.2–5.8 ppm) and quaternary carbons. Use DEPT-135 to distinguish CH2/CH3 groups .
- IR : Confirm carbonyl stretches (1,3-dione C=O at ~1750 cm⁻¹) and sp3 C–O bonds (1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C27H30O6: 450.2045) .
Advanced Research Questions
Q. How can stereochemical inconsistencies between computational predictions and experimental data be resolved?
- Methodological Answer :
- Computational modeling : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate NMR chemical shifts. Compare with experimental data.
- Contradiction analysis : If computed 13C NMR deviates >2 ppm for spiro carbons, re-evaluate solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility .
- Case Study : For analogous spiro compounds, SC-XRD resolved discrepancies in dihedral angles predicted by MD simulations .
Q. What strategies mitigate low yields during the introduction of the beta-propyl substituent?
- Methodological Answer :
- Steric hindrance management : Use bulky ligands (e.g., P(t-Bu)3) in palladium-catalyzed coupling to reduce β-hydride elimination .
- Temperature gradient : Perform stepwise heating (50°C → 80°C) to stabilize intermediates.
- Purification : Employ preparative HPLC with C18 columns (e.g., Purospher® STAR, 5 µm) for high-purity isolation .
Q. How can computational tools predict the compound’s pharmacokinetic properties for biological studies?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: ~3.5), bioavailability (>30%), and CYP450 inhibition.
- Solubility : Apply COSMO-RS to assess aqueous solubility (<0.1 mg/mL suggests prodrug derivatization) .
- Validation : Cross-check with experimental LogD7.4 values via shake-flask assays .
Data Contradiction Analysis
Q. How should researchers address conflicting NOESY correlations and X-ray data for the butylidene conformation?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
